(S)-(-)-Valsartan-d8(valine-d8)

Vue d'ensemble

Description

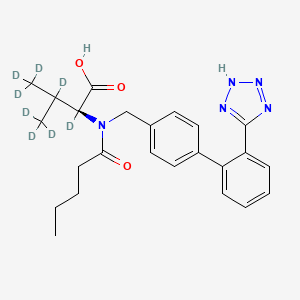

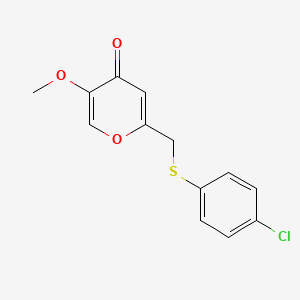

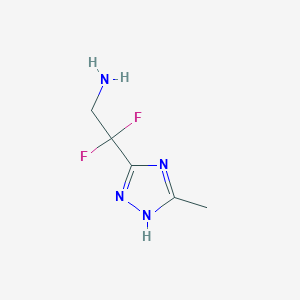

“(S)-(-)-Valsartan-d8(valine-d8)” is a deuterated form of L-valine . It is also known as (S)-α-Aminoisovaleric acid-2,3,4,4,4,5,5,5-d8 . It is a non-natural amino acid that is not found in the human body and has been labeled with deuterium .

Molecular Structure Analysis

The molecular formula of “(S)-(-)-Valsartan-d8(valine-d8)” is C5H3D8NO2 . The linear formula is (CD3)2CDCD(NH2)CO2H .Physical And Chemical Properties Analysis

“(S)-(-)-Valsartan-d8(valine-d8)” is a solid substance . It has a molecular weight of 125.2 . It has a melting point of 295-300 °C (subl.) (lit.) .Applications De Recherche Scientifique

Antidepressant and Antianxiety Effects : Valsartan has shown potential as an effective antidepressant and antianxiety agent. It has been observed to promote hippocampal neurogenesis and enhance the expression of brain-derived neurotrophic factor (BDNF) in mice subjected to chronic mild stress. This indicates a potential for therapeutic use in mood disorders (Gu et al., 2014).

Treatment of Hypertension : Valsartan is widely used in the treatment of hypertension. Its efficacy in improving cardiovascular outcomes was observed in the Valsartan in Acute Myocardial Infarction Trial (VALIANT). This study compared valsartan with other hypertension treatments, highlighting its role in managing high blood pressure (Bernhard R. Winkelmann, 2004).

Improving Drug Solubility and Bioavailability : Research has focused on enhancing valsartan's water solubility and bioavailability, crucial for its efficacy. A study demonstrated that creating a pharmaceutical composition with β-cyclodextrin improved valsartan's solubility and bioavailability, thereby potentially enhancing its therapeutic effects (Carlos Eduardo de Matos Jensen et al., 2010).

Hepatic Uptake and Biliary Excretion : Investigating the role of transporters in the hepatic uptake and biliary excretion of valsartan is crucial for understanding its pharmacokinetics. Research has indicated that organic anion-transporting polypeptides and multidrug resistance-associated protein 2 play significant roles in valsartan's efficient hepatobiliary transport (Wakaba Yamashiro et al., 2006).

Formulation Stability and Compatibility : Studies on valsartan's stability and compatibility with other pharmaceutical excipients are essential for developing effective and safe drug formulations. Research has shown that certain excipients can impact valsartan's content and stability, influencing its therapeutic efficacy (T. Julio et al., 2013).

Propriétés

IUPAC Name |

(2S)-2,3,4,4,4-pentadeuterio-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-(trideuteriomethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1/i2D3,3D3,16D,22D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWBQPMHZXGDFX-KFWZLTATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Valsartan-d8 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1435534.png)

![[1-(2,2-Difluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1435537.png)

![1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid](/img/structure/B1435544.png)

![2-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one hydrochloride](/img/structure/B1435553.png)

![Methyl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate](/img/structure/B1435555.png)